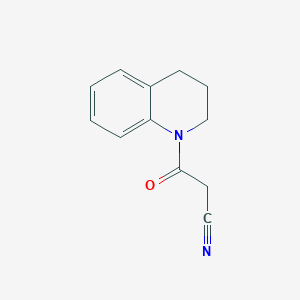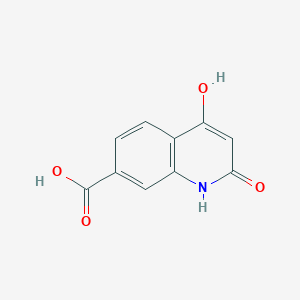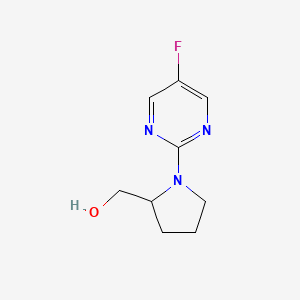
(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol: is a chemical compound with the molecular formula C9H12FN3O and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of a fluoropyrimidine ring attached to a pyrrolidine ring, which is further connected to a methanol group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoropyrimidine and pyrrolidine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Chemical Reactions Analysis
(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol: has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine ring is known to interact with nucleic acids and proteins, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol: can be compared with other similar compounds, such as:
(1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanol: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanol: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine derivative.
(1-(5-Methylpyrimidin-2-yl)pyrrolidin-2-yl)methanol: The methyl group can influence the compound’s lipophilicity and overall reactivity.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C9H12FN3O |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
[1-(5-fluoropyrimidin-2-yl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C9H12FN3O/c10-7-4-11-9(12-5-7)13-3-1-2-8(13)6-14/h4-5,8,14H,1-3,6H2 |
InChI Key |
SWZUKSNBMOFGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=N2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B11899155.png)
![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11899156.png)
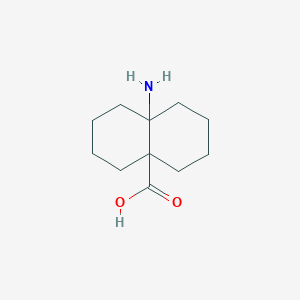

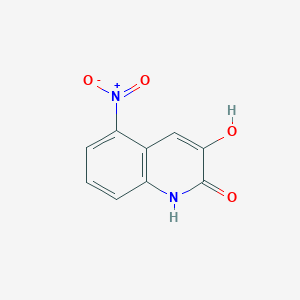

![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11899181.png)
